2-Chloro-6-((4-methoxybenzyl)amino)isonicotinonitrile
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Overview
Description
It is characterized by its molecular formula C14H13ClN3O and a molecular weight of 273.73 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-((4-methoxybenzyl)amino)isonicotinonitrile typically involves the reaction of 2-chloroisonicotinonitrile with 4-methoxybenzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-((4-methoxybenzyl)amino)isonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: A compound with similar structural features but different functional groups.
2-Chloro-6-[(2-cyanophenyl)amino]isonicotinonitrile: Another structurally related compound with different substituents.
Uniqueness
2-Chloro-6-((4-methoxybenzyl)amino)isonicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H12ClN3O |
---|---|
Molecular Weight |
273.72 g/mol |
IUPAC Name |
2-chloro-6-[(4-methoxyphenyl)methylamino]pyridine-4-carbonitrile |
InChI |
InChI=1S/C14H12ClN3O/c1-19-12-4-2-10(3-5-12)9-17-14-7-11(8-16)6-13(15)18-14/h2-7H,9H2,1H3,(H,17,18) |
InChI Key |
IDRZNUIWPWAUSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=CC(=C2)C#N)Cl |
Origin of Product |
United States |
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